(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester
Description
Chemical Structure and Properties The compound, with CAS 1311284-11-3 (reported in and ), features an (E)-configured acrylic acid ethyl ester backbone linked to a phenyl ring substituted with a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl group. Key physicochemical properties include:
Properties
IUPAC Name |
ethyl (E)-3-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-4-26-18(25)9-8-13-6-5-7-14(10-13)16-11-15(19(20,21)22)12-17(23-16)24(2)3/h5-12H,4H2,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVIFWMFIJIDDH-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloropyridine, followed by substitution reactions to introduce the dimethylamino and trifluoromethyl groups.
Coupling Reaction: The pyridine derivative is then coupled with a phenylacrylic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to form the desired product.
Esterification: The final step involves the esterification of the acrylic acid moiety with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that derivatives of pyridine-based compounds exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapeutics .
- Case studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting potential for (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester in targeted cancer therapies.
-
Neurological Research :
- The dimethylamino group is known to influence neuroactivity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression or anxiety .
- Preliminary studies suggest that this compound could modulate neurotransmitter release, thus warranting further exploration in pharmacological contexts.
Materials Science Applications
-
Polymer Chemistry :
- The compound can serve as a monomer in polymer synthesis. Its acrylic acid functionality allows it to participate in radical polymerization processes, leading to materials with tailored properties for coatings or adhesives .
- Research has demonstrated that polymers derived from similar acrylic esters can exhibit enhanced mechanical properties and thermal stability.
- Nanotechnology :
Research Tool Applications
- Biochemical Assays :
- Fluorescent Probes :
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Outcomes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, Neurological treatments | Inhibition of tumor growth, modulation of neurotransmitters |
| Materials Science | Polymer synthesis, Nanoparticle development | Enhanced mechanical properties, targeted drug delivery |
| Research Tools | Biochemical assays, Fluorescent probes | Improved drug screening methods, cellular imaging |
Mechanism of Action
The mechanism of action of (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the biological context.
Comparison with Similar Compounds
Pyridine-Based Acrylic Acid Esters
These analogs share the pyridine-acrylate core but differ in substituents (Table 1).
Key Observations :
- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- The dimethylamino group in the target compound may improve solubility relative to the pivaloylamino analog .
Aromatic Acrylic Acid Esters with Trifluoromethyl Groups
These compounds retain the trifluoromethyl-phenyl-acrylate motif but lack pyridine rings (Table 2).
Key Observations :
Pyrimidine and Heterocyclic Analogs
Compounds with pyrimidine or related heterocycles (Table 3):
Biological Activity
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound has the following characteristics:
- IUPAC Name : (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-prop-2-enoic acid ethyl ester
- Molecular Formula : C17H15F3N2O2
- Molecular Weight : 336.31 g/mol
- CAS Number : 1311284-01-1
Synthesis Methodology
The synthesis typically involves multi-step organic reactions:
- Preparation of the pyridine ring.
- Introduction of dimethylamino and trifluoromethyl groups.
- Formation of the acrylic acid moiety through condensation reactions under controlled conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino and trifluoromethyl substitutions enhance its binding affinity, potentially modulating various biological pathways .
Therapeutic Potential
Research indicates that compounds with similar structures exhibit promising therapeutic effects:
- Anticancer Activity : Analogous compounds have demonstrated significant antitumor effects in xenograft models, suggesting potential applications in cancer therapy .
- Angiogenesis Inhibition : The compound may function as an angiogenesis inhibitor, a crucial mechanism in tumor growth and metastasis .
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyridine derivatives, including compounds structurally related to (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid. Results showed that these compounds effectively inhibited fibroblast growth factor receptor (FGFR) tyrosine kinases, leading to reduced tumor growth in bladder cancer models .
Case Study 2: Metabolic Pathway Modulation
Another investigation focused on the metabolic effects of similar acrylic acid derivatives. These studies revealed that the compounds could modulate key metabolic pathways, enhancing their potential as therapeutic agents in metabolic disorders .
Data Table: Comparison of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
